molecular formula C24H48N2O6S B12811667 Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine

Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine

Cat. No.: B12811667
M. Wt: 492.7 g/mol
InChI Key: DHBLHASXRRFDMR-UHFFFAOYSA-N
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Description

Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine is a complex chemical compound with the molecular formula C24H48N2O6S and a molecular weight of 492.71300 This compound is known for its unique combination of functional groups, which include an amine (azane), a sulfonic acid (2-dodecylbenzenesulfonic acid), a diol (ethane-1,2-diol), and a heterocyclic amine (morpholine)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine typically involves a multi-step process. One common method includes the reaction of dodecylbenzenesulfonic acid with ethane-1,2-diol in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with azane and morpholine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ethane-1,2-dial or ethane-1,2-dioic acid, while reduction of the sulfonic acid group can produce dodecylbenzenesulfonate .

Scientific Research Applications

Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine involves its interaction with molecular targets such as proteins and lipids. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the diol and morpholine groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydrophilic and hydrophobic groups allows it to act as an effective surfactant and emulsifying agent, making it valuable in various industrial and research applications .

Properties

Molecular Formula

C24H48N2O6S

Molecular Weight

492.7 g/mol

IUPAC Name

azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine

InChI

InChI=1S/C18H30O3S.C4H9NO.C2H6O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-3-6-4-2-5-1;3-1-2-4;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5H,1-4H2;3-4H,1-2H2;1H3

InChI Key

DHBLHASXRRFDMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1COCCN1.C(CO)O.N

Origin of Product

United States

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